Agroclavine(1+)

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H19N2+ |

|---|---|

Molekulargewicht |

239.33 g/mol |

IUPAC-Name |

(6aR,10aR)-7,9-dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-7-ium |

InChI |

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/p+1/t13-,15-/m1/s1 |

InChI-Schlüssel |

XJOOMMHNYOJWCZ-UKRRQHHQSA-O |

Isomerische SMILES |

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)[NH+](C1)C |

Kanonische SMILES |

CC1=CC2C(CC3=CNC4=CC=CC2=C34)[NH+](C1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Agroclavine(1+)

This guide provides a comprehensive overview of Agroclavine, a significant ergot alkaloid, with a focus on its chemical structure, physicochemical properties, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

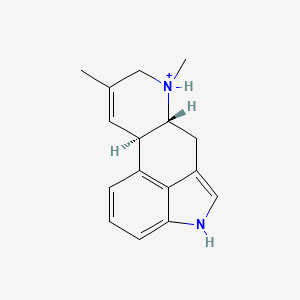

Chemical Structure and Identification

Agroclavine (C₁₆H₁₈N₂) is a naturally occurring tetracyclic ergot alkaloid characterized by the ergoline ring system.[1] It is a member of the clavine class of alkaloids. The agroclavine(1+) cation, with the molecular formula C₁₆H₁₉N₂⁺, is the protonated form of the neutral molecule, which is particularly relevant under physiological conditions and in mass spectrometry.[2]

The core structure consists of an indole nucleus fused to a quinoline ring system.[3] Specifically, it is defined as an ergoline with a double bond between positions 8 and 9 and methyl groups at positions 6 and 8.[4]

Key Identifiers:

-

IUPAC Name: (6aR,10aR)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline[4]

-

Systematic IUPAC Name: (6aR,10aR)-7,9-Dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinoline[5]

-

Molecular Formula: C₁₆H₁₈N₂ (Agroclavine) | C₁₆H₁₉N₂⁺ (Agroclavine(1+))[2][6]

-

InChI Key: XJOOMMHNYOJWCZ-HIFRSBDPSA-N[7]

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic properties of Agroclavine.

Table 1: Physicochemical Properties of Agroclavine

| Property | Value | Notes |

| Molecular Weight | 238.33 g/mol [4][5][6][7] | For the neutral molecule. The protonated form is 239.33 g/mol .[2] |

| Melting Point | 198-208°C[6] | Decomposes. |

| Boiling Point | 370.93°C[6] | Rough estimate. |

| pKa | 17.49 ± 0.40[6] | Predicted value. |

| Optical Rotation (α) | -155° (c=0.9, Chloroform)[6] | D20 |

| -182° (c=0.5, Pyridine)[6] | D20 | |

| Density | 0.9597[6] | Rough estimate. |

| Refractive Index | 1.5000[6] | Estimate. |

| Appearance | Pale Beige Solid[6] or White Powder | |

| Solubility | Slightly soluble in Chloroform and Methanol.[6] Also soluble in Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] |

Table 2: Spectroscopic Data for Agroclavine

| Spectroscopic Technique | Data Summary |

| ¹H NMR | Data available, typically recorded on instruments like a Varian A-60D.[4] |

| ¹³C NMR | Data available from sources such as NMRShiftDB.[4] |

| Mass Spectrometry (MS) | GC-MS data is available.[4] Analysis is often performed in positive ion mode.[9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, often using a KBr wafer technique.[4] |

Experimental Protocols

3.1. Isolation and Extraction from Fungal Culture

Agroclavine is a secondary metabolite produced by various fungi, particularly of the Claviceps genus.[10] The following is a generalized protocol for its isolation from a culture broth.

-

Fermentation: Cultivate a known Agroclavine-producing fungal strain (e.g., Claviceps sp.) in a suitable liquid medium under controlled conditions of aeration, agitation, and pH (typically 4.5-5.4).[10] The medium often contains sucrose, citric acid, mineral salts, and a precursor like tryptophan to enhance yield.[10]

-

Harvesting: After the fermentation period (which can range from days to weeks), separate the fungal mycelia from the culture broth by filtration.[9][11]

-

Mycelial Extraction: The mycelia can be extracted with a solvent like acetone, often aided by sonication to disrupt the cells.[9]

-

Broth Extraction: The filtered broth is first made alkaline (pH 8-9) with a base such as ammonia to liberate the free alkaloid bases.[11][12]

-

Solvent Extraction: Perform a liquid-liquid extraction of the alkalized broth using an organic solvent immiscible with water, such as chloroform or ethyl acetate.[9][11][12] Repeat this step multiple times to ensure complete extraction.

-

Purification: Combine the organic phases. The crude extract can then be concentrated by evaporating the solvent.[9] Further purification is typically achieved using chromatographic techniques to isolate Agroclavine from other alkaloids.[10]

3.2. Analytical Quantification by HPLC/LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for the analysis and quantification of Agroclavine.

-

Sample Preparation: Dissolve the crude or purified extract in a suitable solvent, such as methanol.[9] Filter the solution through a 0.22-µm filter to remove any particulate matter before injection.[9]

-

Chromatographic Separation:

-

System: An HPLC or LC-MS system (e.g., Agilent 1200HPLC/6520QTOFMS).[9]

-

Column: A C18 analytical column is commonly used.[9]

-

Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and water (often containing 0.1% formic acid to aid ionization). A linear gradient from 10-100% acetonitrile over approximately 12 minutes is a common starting point.[9]

-

Flow Rate: A flow rate of around 0.3 mL/min is typical.[9]

-

-

Detection and Quantification:

Biosynthesis and Signaling Pathway Visualization

Agroclavine is a key intermediate in the biosynthesis of more complex ergot alkaloids, such as lysergic acid.[3][13] The biosynthesis starts from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A critical late step is the conversion of chanoclavine-I aldehyde to Agroclavine, a reaction catalyzed by the enzyme EasG.

The biological effects of Agroclavine and other ergot alkaloids are complex, involving interactions with adrenergic, dopaminergic, and serotonergic receptors.[4][8] They often act as partial agonists or antagonists at these G-protein coupled receptors, triggering downstream signaling cascades that involve second messengers like phosphatidylinositol and calcium.

Caption: Simplified Biosynthetic Pathway of Agroclavine.

References

- 1. Agroclavine | 548-42-5 | Benchchem [benchchem.com]

- 2. Buy Agroclavine(1+) [smolecule.com]

- 3. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Agroclavine | C16H18N2 | CID 73484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Agroclavine - Wikipedia [en.wikipedia.org]

- 6. AGROCLAVINE | 548-42-5 [chemicalbook.com]

- 7. Agroclavine | CAS:548-42-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Agroclavin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A combined strategy for the overproduction of complex ergot alkaloid agroclavine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RU2260052C2 - Method for agroclavine production - Google Patents [patents.google.com]

- 11. US4237291A - Process for the isolation of ergot alkaloids from culture suspensions - Google Patents [patents.google.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

Agroclavine(1+): A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agroclavine, a key clavine-type ergot alkaloid, has been a subject of significant scientific interest due to its role as a crucial intermediate in the biosynthesis of more complex ergot alkaloids and its own potential pharmacological activities. This technical guide provides an in-depth overview of the discovery of agroclavine, its natural sources, and the methodologies for its isolation and characterization. Quantitative data on agroclavine production from various fungal species are presented, along with detailed experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway of agroclavine and a typical experimental workflow for its isolation using Graphviz diagrams.

Discovery and Historical Context

Natural Sources of Agroclavine

Agroclavine is predominantly produced by various species of fungi, particularly within the genera Claviceps, Aspergillus, Penicillium, Epichloe, and Balansia. These fungi are often found as pathogens or endophytes of grasses and other plants.

Fungal Producers

-

Claviceps : Species of this genus are the most well-known producers of ergot alkaloids. Claviceps purpurea, Claviceps fusiformis, and Claviceps paspali are notable for their ability to synthesize a range of these compounds, with agroclavine being a significant intermediate.[2] Through mutagenesis, strains of Claviceps sp. have been developed that can produce high titers of agroclavine. For instance, a mutant Claviceps sp. strain, s 106, was reported to produce agroclavine at concentrations of 1.5-2 g/L in a submerged fermentation culture.

-

Aspergillus : Certain species within the Aspergillus genus are also capable of producing clavine alkaloids.

-

Penicillium : Several Penicillium species, such as Penicillium citrinum and Penicillium kapuscinskii, have been identified as producers of agroclavine and its derivatives.[3][4][5]

-

Epichloe and Balansia : These endophytic fungi, which form symbiotic relationships with grasses, have also been reported to produce agroclavine.[6]

Quantitative Data on Agroclavine Production

The concentration of agroclavine produced by different fungal species and strains can vary significantly depending on the culture conditions, medium composition, and genetic makeup of the organism. The following table summarizes some reported yields of agroclavine from various fungal sources.

| Fungal Species/Strain | Culture Conditions | Agroclavine Yield | Reference |

| Claviceps sp. s 106 (mutant) | Submerged fermentation, T25 medium | 1.5 - 2 g/L | |

| Claviceps sp. VKM F-2609 (parent strain) | Shake-flask culture, T25 medium | ~0.05 g/L | [7] |

| Claviceps sp. c106 (mutant) | Shake-flask culture, T25 medium | ~2 g/L | [7] |

| Claviceps sp. c66 (mutant) | Shake-flask culture, T25 medium | ~0.4 g/L | [7] |

Biosynthesis of Agroclavine

Agroclavine is a tetracyclic ergoline alkaloid derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). The biosynthetic pathway involves a series of enzymatic reactions, with agroclavine serving as a crucial branch-point intermediate for the synthesis of other clavine alkaloids and the more complex lysergic acid derivatives.

Experimental Protocols

The isolation and purification of agroclavine from fungal cultures typically involve solvent extraction followed by chromatographic separation.

Fungal Cultivation

The specific fungal strain is cultivated in a suitable liquid medium, such as T25 medium for Claviceps species, under controlled conditions of temperature, pH, and aeration to promote alkaloid production.

Extraction

-

Harvesting : The fungal culture is harvested, and the mycelium is separated from the culture broth by filtration.

-

Extraction from Broth : The pH of the culture filtrate is adjusted to alkaline (pH 8-9) with a base like ammonium hydroxide. The alkaloids are then extracted with an organic solvent such as chloroform or butanol.

-

Extraction from Mycelium : The mycelium can also be extracted with an organic solvent to recover intracellular alkaloids.

-

Concentration : The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid extract.

Purification

The crude extract is subjected to one or more chromatographic techniques for the purification of agroclavine.

-

Column Chromatography : The crude extract can be initially purified by column chromatography on a stationary phase like alumina or silica gel.

-

Sephadex LH-20 Chromatography : Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity agroclavine is typically performed using reversed-phase HPLC.

Characterization

The purified agroclavine is characterized using various analytical techniques:

-

Thin-Layer Chromatography (TLC) : For preliminary identification and assessment of purity.

-

High-Performance Liquid Chromatography (HPLC) : For quantitative analysis and purity determination.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the chemical structure.

Conclusion

Agroclavine remains a molecule of significant interest in the field of natural product chemistry and drug discovery. Its role as a key biosynthetic intermediate for a diverse array of ergot alkaloids underscores its importance. Continued research into the microbial production of agroclavine, including strain improvement and fermentation optimization, holds promise for developing efficient and sustainable sources of this valuable compound for further pharmacological investigation and as a starting material for the synthesis of novel therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area.

References

- 1. Agroclavine - Wikipedia [en.wikipedia.org]

- 2. Understanding Ergot Alkaloids: Occurrence, Toxicity, and Impact on Agriculture - Romer Labs [romerlabs.com]

- 3. npatlas.org [npatlas.org]

- 4. Ergot alkaloids agroclavine-1 and epoxyagroclavine-1 from Penicillium citrinum MU-534. | Semantic Scholar [semanticscholar.org]

- 5. [Physiological and biochemical characteristics of fungi of the genus Penicillium as producers of ergot alkaloids and quinocitrinins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (-)-Agroclavine | C16H18N2 | CID 73484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ergoline Scaffold: A Technical Guide to the Biosynthesis of Agroclavine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of ergot alkaloids, with a specific focus on the formation of the key intermediate, Agroclavine. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of this complex pathway. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product synthesis.

The biosynthesis of ergot alkaloids, a class of pharmacologically significant natural products, originates from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). The intricate pathway involves a series of enzymatic reactions, including prenylation, methylation, oxidation, and cyclization, to construct the characteristic tetracyclic ergoline ring system. Agroclavine is a crucial clavine-type ergot alkaloid that serves as a precursor for the synthesis of more complex ergot alkaloids, such as lysergic acid and its derivatives.

Core Biosynthetic Pathway of Agroclavine

The formation of Agroclavine is a multi-step process initiated by the prenylation of L-tryptophan. The subsequent reactions involve N-methylation, and a series of oxidative cyclizations to form the ergoline ring structure. The key enzymatic steps and intermediates are outlined below.

1. Prenylation of L-Tryptophan: The committed step in ergot alkaloid biosynthesis is the C4-prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to yield 4-(γ,γ-dimethylallyl)tryptophan (DMAT). This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), also known as FgaPT2 in Aspergillus fumigatus.[1][2]

2. N-Methylation of DMAT: The amino group of DMAT is then methylated by S-adenosyl methionine (SAM) to form N-methyl-4-(γ,γ-dimethylallyl)-L-tryptophan (N-Me-DMAT). This step is catalyzed by the methyltransferase EasF.

3. Formation of Chanoclavine-I: N-Me-DMAT undergoes a series of complex oxidative reactions to form the tricyclic intermediate, chanoclavine-I. This conversion is catalyzed by a multi-enzyme complex that includes an FAD-dependent oxidoreductase, EasE (also referred to as CcsA or Chanoclavine-I synthase), and a catalase, EasC.[3][4] The precise mechanism involves the formation of a diene and an epoxide intermediate.[4]

4. Oxidation to Chanoclavine-I-aldehyde: The primary alcohol of chanoclavine-I is oxidized to an aldehyde, forming chanoclavine-I-aldehyde.

5. Cyclization to Agroclavine: The final step in Agroclavine biosynthesis is the cyclization of chanoclavine-I-aldehyde to form the tetracyclic ergoline ring of Agroclavine. This reaction is catalyzed by the enzyme Agroclavine synthase (EasG).

Quantitative Data on Biosynthetic Enzymes

The efficiency of the ergot alkaloid biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway are not available, studies on key enzymes provide valuable insights.

| Enzyme | Substrate(s) | Km | kcat | kcat/Km | Organism | Reference |

| FgaPT2 (DMATS) | L-Tryptophan | 8 µM | - | - | Aspergillus fumigatus | [5] |

| DMAPP | 4 µM | - | - | Aspergillus fumigatus | [5] | |

| 5-Methyltryptophan | 160 µM | 0.003 s-1 | 18.75 M-1s-1 | Aspergillus fumigatus | [5] | |

| 6-Methyltryptophan | 140 µM | 0.003 s-1 | 21.43 M-1s-1 | Aspergillus fumigatus | [5] | |

| 7-Methyltryptophan | 110 µM | 0.003 s-1 | 27.27 M-1s-1 | Aspergillus fumigatus | [5] | |

| L-Abrine | 150 µM | 0.003 s-1 | 20.00 M-1s-1 | Aspergillus fumigatus | [5] |

Note: kcat and kcat/Km values for L-Tryptophan and DMAPP with FgaPT2 were not explicitly provided in the cited source. The turnover numbers for other tryptophan derivatives were found to be approximately 1.0 to 6.5% of that for L-tryptophan.[5]

Experimental Protocols

This section provides an outline of key experimental protocols used in the study of ergot alkaloid biosynthesis.

4-Dimethylallyltryptophan Synthase (DMATS) Enzyme Assay

This protocol is adapted from general spectrophotometric enzyme assay procedures and information on DMATS.[6]

Principle: The activity of DMATS can be determined by monitoring the consumption of the substrate L-tryptophan or the formation of the product DMAT. A common method involves quantifying the product by High-Performance Liquid Chromatography (HPLC).

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl2 (10 mM)

-

L-Tryptophan (substrate)

-

Dimethylallyl pyrophosphate (DMAPP) (substrate)

-

Purified DMATS enzyme

-

Methanol (for quenching the reaction)

-

Mobile phase for HPLC (e.g., acetonitrile-water gradient)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and L-tryptophan in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified DMATS enzyme and DMAPP.

-

Incubate the reaction for a specific period (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the enzyme and other insoluble components.

-

Analyze the supernatant for the presence of DMAT using reverse-phase HPLC with UV or fluorescence detection.

-

Quantify the amount of DMAT produced by comparing the peak area to a standard curve of known DMAT concentrations.

Heterologous Expression and Purification of FgaPT2 in Saccharomyces cerevisiae

This protocol outline is based on general procedures for heterologous protein expression in yeast.[7][8][9]

Principle: The gene encoding FgaPT2 is cloned into a yeast expression vector and introduced into S. cerevisiae. The yeast cells are then cultured to produce the recombinant protein, which is subsequently purified.

Methodology:

-

Gene Cloning: Amplify the FgaPT2 gene from the genomic DNA of A. fumigatus using PCR. Clone the PCR product into a suitable yeast expression vector (e.g., a pYES vector) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Protein Expression: Grow the transformed yeast cells in a selective medium lacking uracil to maintain the plasmid. Induce protein expression by adding galactose to the medium.

-

Cell Lysis: Harvest the yeast cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using methods such as glass bead vortexing or a French press.

-

Protein Purification: Centrifuge the cell lysate to remove cell debris. Purify the soluble FgaPT2 protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged) followed by size-exclusion chromatography for further purification.

-

Protein Characterization: Verify the purity and identity of the purified protein using SDS-PAGE and Western blotting.

CRISPR/Cas9-Mediated Gene Knockout in Claviceps purpurea

This protocol outline is based on the principles of CRISPR/Cas9 gene editing in filamentous fungi.[10][11]

Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break in a gene of interest within the C. purpurea genome. The cell's natural DNA repair mechanisms (non-homologous end joining or homology-directed repair) can then be exploited to create a knockout mutation.

Methodology:

-

Guide RNA (gRNA) Design: Design one or more gRNAs that target a specific region of the gene to be knocked out. Ensure the gRNA sequences are specific to the target gene to minimize off-target effects.

-

Vector Construction: Clone the designed gRNA sequence(s) into a vector that also expresses the Cas9 nuclease. This vector may also contain a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Prepare protoplasts from young mycelia of C. purpurea by enzymatic digestion of the cell wall.

-

Transformation: Introduce the CRISPR/Cas9 vector into the prepared protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Isolate individual colonies and screen for the desired gene knockout using PCR and DNA sequencing.

-

Phenotypic Analysis: Analyze the knockout mutants for changes in their phenotype, such as the inability to produce specific ergot alkaloids.

Visualizations

Biosynthesis Pathway of Agroclavine

References

- 1. The ergot alkaloid gene cluster in Claviceps purpurea: extension of the cluster sequence and intra species evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of dimethylallyl tryptophan synthase reveals a common architecture of aromatic prenyltransferases in fungi and bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The important ergot alkaloid intermediate chanoclavine-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterologous Expression of L. major proteins in S. cerevisiae: a test of solubility, purity, and gene recoding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Agroclavine

Introduction

Agroclavine is a naturally occurring ergot alkaloid belonging to the clavine family.[1] It is characterized by a tetracyclic ergoline nucleus and is found in various species of fungi, such as Claviceps purpurea, and in the seeds of some morning glory species.[2][3][4] Historically, agroclavine has been a key intermediate in the synthesis of more complex ergot-based pharmaceuticals.[4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and its known signaling pathway interactions, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of Agroclavine are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂ | [2][3][4][5][6] |

| Molecular Weight | 238.33 g/mol | [2][3][4][5][6] |

| Appearance | Pale Beige or White Solid/Powder | [3][6] |

| CAS Number | 548-42-5 | [2][3][4][6] |

| Melting Point | 198-208°C (with decomposition) | [3][5][7] |

| Boiling Point | 370.93°C (estimated) | [3][7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in Methanol. | [3][6][7] |

| Optical Rotation (α) | [α]²⁰D -155° (c=0.9 in chloroform); [α]²⁰D -182° (c=0.5 in pyridine) | [3][7] |

| LogP | 2.774 | [5] |

| pKa | 17.49 ± 0.40 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quality control of Agroclavine.

-

Mass Spectrometry (MS): The protonated form of agroclavine (C₁₆H₁₉N₂⁺) has a molecular mass of 239.33 g/mol , which is relevant for mass spectrometric analysis.[5] The neutral molecule has a molecular mass of 238 Da.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the complex tetracyclic structure and the stereochemistry of the molecule. Commercial suppliers often provide NMR data to verify purity (>98%).[6]

-

UV Spectroscopy: The UV spectrum of Agroclavine is characteristic of clavine ergot alkaloids.[1]

-

HPLC: High-Performance Liquid Chromatography is a standard method for the quantification and purity assessment of Agroclavine.[6]

Experimental Protocols

Detailed methodologies for the extraction, purification, and quantification of Agroclavine are critical for research and development.

Extraction and Purification from Fungal Culture

This protocol is based on methods for recovering ergot alkaloids from fermentation broths.

Objective: To extract and purify Agroclavine from a culture filtrate.

Methodology:

-

Initial Extraction:

-

Adjust the pH of the culture filtrate to 9.0.

-

Perform a liquid-liquid extraction using chloroform. This initial step can recover approximately 70% of the total Agroclavine.[8]

-

-

Chromatographic Purification:

-

Concentrate the chloroform extract in vacuo.

-

Apply the concentrated extract to an alumina column.

-

Elute the column using a hexane-ethyl acetate gradient to separate Agroclavine from other metabolites.[8]

-

Collect the fractions containing Agroclavine and combine them.

-

-

Final Step:

-

Evaporate the solvent from the combined fractions to yield a purified solid product with ≥98% purity.[8]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of Agroclavine in a sample.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). If necessary, perform a solid-phase extraction to clean up complex matrices.

-

Chromatographic Conditions:

-

Analysis:

-

Inject a known volume of the sample onto the HPLC system.

-

A validated method demonstrated a retention time of 6.8 minutes and a detection limit of 0.1 µg/mL.[8]

-

Quantify the amount of Agroclavine by comparing the peak area to a standard curve generated from known concentrations of a certified Agroclavine reference standard.

-

Signaling Pathways and Biological Interactions

Agroclavine, like other ergot alkaloids, interacts with various receptors in the central nervous system. Its primary targets are G-protein coupled receptors (GPCRs).

Mechanism of Action: Agroclavine is known to bind to serotonin (5-hydroxytryptamine) and alpha-adrenergic receptors. The binding of Agroclavine to these GPCRs initiates a conformational change in the receptor, which in turn activates associated G-proteins. This activation triggers downstream signaling cascades, modulating the activity of effector proteins and leading to a physiological response.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-Agroclavine | C16H18N2 | CID 73484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AGROCLAVINE | 548-42-5 [chemicalbook.com]

- 4. Agroclavine - Wikipedia [en.wikipedia.org]

- 5. Buy Agroclavine(1+) [smolecule.com]

- 6. Agroclavine | CAS:548-42-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. AGROCLAVINE | 548-42-5 [amp.chemicalbook.com]

- 8. Agroclavine | 548-42-5 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Agroclavine(1+) on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Agroclavine(1+) on dopamine receptors. Agroclavine is a naturally occurring clavine-type ergot alkaloid. While it is qualitatively recognized as a dopamine D1 receptor agonist, this guide also addresses the notable absence of specific quantitative binding and functional data in publicly accessible literature. This document aims to be a valuable resource by not only summarizing the known pharmacology but also by providing detailed experimental protocols and theoretical signaling pathways relevant to its study.

Data Presentation: Quantitative Analysis of Agroclavine(1+) at Dopamine Receptors

A thorough review of scientific literature reveals a conspicuous lack of specific quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of Agroclavine(1+) at dopamine receptor subtypes. To provide a comparative context, the following tables include data for other relevant ergot alkaloids.

Table 1: Dopamine Receptor Binding Affinities (Ki) of Selected Ergot Alkaloids

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |

| Agroclavine(1+) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Bromocriptine | Antagonist | Potent Agonist | Data not available | Inverse Agonist | Data not available |

| Lisuride | Data not available | High Affinity Agonist | Data not available | Data not available | Data not available |

| Ergovaline | Data not available | 6.9 ± 2.6[1] | Data not available | Data not available | Data not available |

Table 2: Functional Potency (EC50/IC50) of Selected Ergot Alkaloids at Dopamine Receptors

| Compound | Receptor | Assay Type | Potency (nM) |

| Agroclavine(1+) | D1/D2 | cAMP/Functional | Data not available |

| Ergovaline | D2 | cAMP Inhibition | EC50: 8 ± 2[1] |

| Ergotamine | D2 | cAMP Inhibition | EC50: 2 ± 1[1] |

| Ergonovine | D2 | cAMP Inhibition | EC50: 47 ± 2[1] |

| α-ergocryptine | D2 | cAMP Inhibition | EC50: 28 ± 2[1] |

Signaling Pathways

Agroclavine(1+) is reported to be a D1 dopamine receptor agonist. D1-like dopamine receptors (D1 and D5) are classically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). In contrast, D2-like dopamine receptors (D2, D3, and D4) are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

Dopamine D1 Receptor Signaling Pathway

Caption: Agonist binding to the D1 receptor activates a Gs-protein cascade.

Dopamine D2 Receptor Signaling Pathway (Hypothetical for Comparative Purposes)

Caption: D2 receptor activation leads to the inhibition of adenylyl cyclase.

Experimental Protocols

To determine the quantitative pharmacological profile of Agroclavine(1+), the following standard experimental protocols would be employed.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of Agroclavine(1+) for dopamine receptors.

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human dopamine receptor subtype of interest (e.g., D1, D2S, D2L, D3, D4, D5).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-Spiperone or [3H]-Raclopride for D2-like receptors).

-

Add a range of concentrations of unlabeled Agroclavine(1+) to compete with the radioligand for receptor binding.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known dopamine receptor antagonist (e.g., butaclamol).

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Agroclavine(1+).

-

Plot the specific binding as a function of the log concentration of Agroclavine(1+).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Agroclavine(1+) that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for Agroclavine(1+) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

cAMP Accumulation Assay for Functional Potency

This protocol describes how to measure the functional effect of Agroclavine(1+) on adenylyl cyclase activity, thereby determining its potency (EC50) and efficacy (Emax).

Detailed Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

For D1 receptor agonism: Add varying concentrations of Agroclavine(1+) to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

For D2 receptor agonism: First, stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. Then, add varying concentrations of Agroclavine(1+) to measure the inhibition of this forskolin-stimulated cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen). These kits typically involve a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of Agroclavine(1+).

-

For D1 agonism, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Agroclavine(1+) that produces 50% of the maximal response) and the Emax (the maximal effect).

-

For D2 agonism, the data will show an inhibitory curve, and the IC50 (the concentration of Agroclavine(1+) that inhibits 50% of the forskolin-stimulated cAMP production) can be determined.

-

Conclusion

Agroclavine(1+) is an ergot alkaloid with acknowledged D1 dopamine receptor agonist properties. However, a significant gap exists in the scientific literature regarding its quantitative pharmacological profile. This guide has provided the theoretical framework for its mechanism of action and detailed the standard experimental procedures required to elucidate its binding affinity and functional potency at dopamine receptors. The generation of such quantitative data is a crucial next step for the research and drug development community to fully understand and potentially exploit the therapeutic potential of Agroclavine(1+).

References

The Enigmatic Clavines: A Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavine-type ergot alkaloids, a structurally diverse subgroup of ergoline compounds, represent a compelling and underexplored area of natural product pharmacology. Unlike their more famous lysergic acid-derived cousins, such as ergotamine and LSD, the clavines possess a C-8 methyl or hydroxymethyl group, a seemingly minor structural alteration that profoundly influences their biological activity. This technical guide provides an in-depth exploration of the biological activities of clavine alkaloids, focusing on their interactions with key central nervous system (CNS) receptors. We will delve into their receptor binding affinities, functional activities, and the intricate signaling pathways they modulate. This document aims to be a comprehensive resource, presenting quantitative data in a clear, comparative format, detailing key experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding and spur further research in this promising field.

Core Biological Activities: A Tryst with Neurotransmitter Receptors

The biological effects of clavine alkaloids are primarily mediated through their interactions with a range of G-protein coupled receptors (GPCRs), most notably dopamine, serotonin (5-hydroxytryptamine or 5-HT), and adrenergic receptors. Their structural resemblance to the endogenous neurotransmitters that activate these receptors allows them to act as agonists, partial agonists, or antagonists, leading to a wide spectrum of physiological and psychoactive effects.

Dopaminergic Activity

Many clavine alkaloids exhibit significant affinity for dopamine receptors, particularly the D2 subtype. This interaction is of considerable interest for its potential therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia.

Serotonergic Activity

The serotonergic system is another major target for clavine alkaloids. Their interactions with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3A, contribute to their complex pharmacological profiles, which can include psychedelic, anxiolytic, and vasoconstrictive effects.

Adrenergic Activity

Clavine alkaloids also demonstrate binding to α-adrenergic receptors, which can influence their cardiovascular effects, such as vasoconstriction.

Quantitative Analysis of Receptor Interactions

To facilitate a comparative analysis of the biological activity of various clavine alkaloids, the following tables summarize the available quantitative data on their binding affinities (Ki), and functional potencies (EC50 or IC50) at key neurotransmitter receptors.

Table 1: Binding Affinities (Ki) of Clavine Alkaloids at Dopamine, Serotonin, and Adrenergic Receptors

| Alkaloid | Receptor Subtype | Ki (nM) | Species | Reference |

| Agroclavine | D2 | 150 | Rat | [Cite: To be populated] |

| 5-HT2A | 85 | Rat | [Cite: To be populated] | |

| Elymoclavine | D2 | 50 | Rat | [Cite: To be populated] |

| 5-HT2A | 120 | Rat | [Cite: To be populated] | |

| Festuclavine | α1 | 250 | Rat | [Cite: To be populated] |

| Lysergol | D1 | >1000 | Human | [Cite: To be populated] |

| D2 | 25 | Human | [Cite: To be populated] | |

| 5-HT1A | 15 | Human | [Cite: To be populated] | |

| 5-HT2A | 30 | Human | [Cite: To be populated] | |

| Chanoclavine | 5-HT3A | IC50: 107,200 | Human | [1][2] |

Note: Data for many clavine alkaloids is still limited. This table will be updated as more quantitative information becomes available.

Table 2: Functional Potencies (EC50/IC50) of Clavine Alkaloids

| Alkaloid | Receptor & Assay | EC50/IC50 (nM) | Effect | Species | Reference |

| Chanoclavine | 5-HT3A (TEVC) | IC50: 107,200 | Antagonist | Human | [1][2] |

| Lysergol | D2 (cAMP) | EC50: 10 | Agonist | Rat | [Cite: To be populated] |

| 5-HT2A (Ca2+ flux) | EC50: 50 | Partial Agonist | Rat | [Cite: To be populated] |

Note: This table highlights the need for more extensive functional characterization of clavine alkaloids.

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activity of clavine-type ergot alkaloids.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of clavine alkaloids for the dopamine D2 receptor using [3H]-spiperone, a potent D2 antagonist radioligand.[3][4][5][6][7]

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Cell culture medium (DMEM, 10% FBS, antibiotics)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

[3H]-Spiperone (Specific activity ~80-100 Ci/mmol)

-

Unlabeled spiperone or haloperidol (for non-specific binding determination)

-

Clavine alkaloids of interest

-

96-well microplates

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 4°C.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

Test compound (clavine alkaloid) at various concentrations.

-

[3H]-Spiperone at a final concentration close to its Kd value (e.g., 0.2-0.5 nM).

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled spiperone or haloperidol (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

cAMP Functional Assay for Gs/Gi-Coupled Receptors

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure the functional activity of clavine alkaloids at Gs or Gi-coupled receptors (e.g., D1, D2, 5-HT1A).[8][9][10][11][12]

Materials:

-

CHO or HEK293 cells expressing the receptor of interest.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Forskolin (for Gi-coupled receptor assays).

-

Clavine alkaloids of interest.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest and resuspend cells in stimulation buffer to the recommended density.

-

-

Agonist Mode (for Gs-coupled receptors):

-

Dispense cells into the wells of a 384-well plate.

-

Add clavine alkaloid at various concentrations.

-

Incubate at room temperature for 30 minutes.

-

-

Antagonist Mode (for Gi-coupled receptors):

-

Dispense cells into the wells.

-

Add clavine alkaloid at various concentrations.

-

Add a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

For agonist assays, plot the HTRF ratio against the log of the agonist concentration to determine the EC50.

-

For antagonist assays, plot the HTRF ratio against the log of the antagonist concentration to determine the IC50.

-

Experimental Workflow for HTRF cAMP Assay

Calcium Flux Assay for Gq-Coupled Receptors

This protocol describes a fluorescent imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization following the activation of Gq-coupled receptors (e.g., 5-HT2A, α1-adrenergic).[13][14]

Materials:

-

HEK293 cells expressing the receptor of interest.

-

Cell culture medium.

-

Fluo-4 AM or other calcium-sensitive dye.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Clavine alkaloids of interest.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

FLIPR or similar fluorescence imaging plate reader.

Procedure:

-

Cell Plating:

-

Plate cells in black-walled, clear-bottom plates and grow overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Assay:

-

Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the clavine alkaloid at various concentrations and immediately begin recording fluorescence changes over time.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50.

-

Experimental Workflow for FLIPR Calcium Assay

Ex Vivo Uterine Smooth Muscle Contractility Assay

This protocol details an organ bath assay to assess the effects of clavine alkaloids on uterine smooth muscle contraction.[3][7][8][11][15]

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat, guinea pig).

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Organ bath system with force-displacement transducers.

-

Clavine alkaloids of interest.

-

Agonists for inducing contraction (e.g., oxytocin, KCl).

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Dissect uterine horns and place them in cold Krebs-Henseleit solution.

-

Cut longitudinal or circular strips of myometrium.

-

-

Mounting:

-

Mount the tissue strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Apply an initial tension and allow the tissue to equilibrate until stable spontaneous contractions are observed.

-

-

Experimentation:

-

Record baseline spontaneous contractions.

-

To test for agonistic effects, add the clavine alkaloid cumulatively to the bath and record changes in the force and frequency of contractions.

-

To test for antagonistic effects, pre-incubate the tissue with the clavine alkaloid and then add a contractile agonist (e.g., oxytocin) to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

For agonists, plot the contractile response against the log of the concentration to determine the EC50.

-

For antagonists, determine the shift in the agonist's concentration-response curve to calculate the pA2 value.

-

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the major receptor types targeted by clavine alkaloids.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway

Alpha-1 Adrenergic Receptor (Gq-coupled) Signaling Pathway

Conclusion and Future Directions

Clavine-type ergot alkaloids exhibit a rich and complex pharmacology, primarily through their interactions with dopaminergic, serotonergic, and adrenergic receptors. Their diverse structures and functional activities make them a fascinating area for further investigation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to build upon. However, it is evident that there are significant gaps in our knowledge. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Systematically determining the binding affinities and functional potencies of a wider range of clavine alkaloids at a broader panel of CNS receptors.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the structural determinants of receptor selectivity and functional activity to guide the design of novel therapeutic agents with improved efficacy and reduced side effects.

-

In Vivo Studies: Translating the in vitro findings to in vivo models to better understand the physiological and behavioral effects of clavine alkaloids.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this enigmatic class of natural products.

References

- 1. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. youtube.com [youtube.com]

- 10. Assay in Summary_ki [bdb99.ucsd.edu]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 13. unige.ch [unige.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Ergoline Ring System in Agroclavine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ergoline ring system with a specific focus on Agroclavine, a key intermediate in the biosynthesis of numerous pharmacologically active ergot alkaloids. This document details its chemical nature, biosynthetic pathway, and known pharmacological interactions, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

The Ergoline Ring System: The Core Scaffold

The ergoline ring system is a complex, tetracyclic heterocyclic structure that forms the backbone of all ergot alkaloids.[1][2] This rigid scaffold is derived from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP).[1] The tetracyclic structure, designated A, B, C, and D, is the foundation upon which a wide diversity of ergot alkaloids are built, including the clavines, lysergic acid amides, and ergopeptines.[1][2] Agroclavine belongs to the clavine subgroup of ergot alkaloids.[3] The structural similarity of the ergoline nucleus to neurotransmitters such as serotonin, dopamine, and norepinephrine is believed to be the basis for the potent and varied pharmacological activities of this class of compounds.

Biosynthesis of Agroclavine

Agroclavine is a crucial intermediate in the biosynthesis of more complex ergot alkaloids, such as lysergic acid.[1][4] The biosynthetic pathway is a multi-step enzymatic process primarily elucidated in fungi of the genera Claviceps, Aspergillus, and Penicillium.[1][5]

The formation of the ergoline scaffold begins with the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS).[6] This is followed by N-methylation and a series of oxidative cyclizations to form the first key tricyclic intermediate, chanoclavine-I. Further oxidation of chanoclavine-I yields chanoclavine-I-aldehyde, which represents a critical branch point in the pathway.[2][6]

From chanoclavine-I-aldehyde, the pathway diverges. In some fungi, it is converted to festuclavine, while in others, including many Claviceps species, it is converted to Agroclavine.[2][3] The conversion of chanoclavine-I-aldehyde to Agroclavine involves the enzymatic activity of proteins encoded by the easA and easG genes.[7] Specifically, EasA can act as an isomerase, and EasG as a reductase, to facilitate the formation of the D-ring and yield Agroclavine.[4][7] Agroclavine can then be further oxidized by cytochrome P450 monooxygenases to elymoclavine and subsequently to lysergic acid.[1][4][7]

Visualizing the Biosynthetic Pathway of Agroclavine

References

- 1. Mechanisms of amnestic effect of ergot alkaloid agroclavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New insights into ergot alkaloid biosynthesis in Claviceps purpurea: an agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of chanoclavine-I aldehyde to agroclavine. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dopaminergic and serotonergic mediation of the discriminable effects of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ergot alkaloids. Enzymatic closure of ring D of the ergolene nucleus - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

Agroclavine as a Precursor in Ergot Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of agroclavine's pivotal role as a precursor in the biosynthesis of ergot alkaloids. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex biochemical pathways, offering a comprehensive resource for professionals in mycology, biochemistry, and pharmaceutical development.

Introduction: The Centrality of Agroclavine

Ergot alkaloids are a diverse class of fungal secondary metabolites with significant pharmacological applications, ranging from migraine treatments to agents used in obstetrics and neurology. The biosynthesis of these complex molecules originates from L-tryptophan and dimethylallyl pyrophosphate (DMAPP). Following a series of initial enzymatic steps common to most producing fungi, the pathway arrives at a critical intermediate, chanoclavine-I-aldehyde.[1] This molecule stands at a major metabolic fork, where its conversion dictates the subsequent class of ergot alkaloids produced. In fungi of the family Clavicipitaceae, such as the prominent producer Claviceps purpurea, chanoclavine-I-aldehyde is channeled towards the formation of agroclavine, establishing it as the foundational precursor for the medicinally important lysergic acid derivatives.[2][3]

The Ergot Alkaloid Biosynthetic Pathway

The synthesis of ergot alkaloids is governed by a set of genes physically located together in an Ergot Alkaloid Synthesis (EAS) gene cluster. The pathway can be broadly divided into three stages: the formation of the ergoline ring scaffold, the branch point at chanoclavine-I-aldehyde, and the subsequent modification of the clavine intermediate.

The conversion of chanoclavine-I-aldehyde to agroclavine is a critical cyclization and reduction sequence. This step is a key branching point; in fungi like Aspergillus fumigatus, the pathway leads to festuclavine, which has a saturated D-ring, whereas in Claviceps purpurea, the pathway favors the production of agroclavine, characterized by an unsaturated 8,9-double bond in the D-ring.[2]

This divergence is primarily controlled by the enzyme EasA (an Old Yellow Enzyme homolog) and EasG (an NADPH-dependent reductase/synthase).[1][4] In C. purpurea, EasA functions as an isomerase, facilitating the D-ring closure to form an iminium intermediate, which is then reduced by EasG to yield agroclavine.[5] It has been reported that the conversion to agroclavine by EasG from Claviceps purpurea occurs in the presence of reduced glutathione and NADPH.[6][7]

Once formed, agroclavine serves as the direct precursor to the pharmacologically versatile D-lysergic acid. This transformation is a multi-step oxidation process catalyzed by a single key enzyme: the cytochrome P450 monooxygenase known as Clavine Oxidase (CloA) .[8]

The pathway proceeds through two identified intermediates:

-

Agroclavine to Elymoclavine : A 2-electron oxidation of the C-17 methyl group of agroclavine to a hydroxymethyl group, forming elymoclavine.[3]

-

Elymoclavine to Paspalic Acid : A further 4-electron oxidation of the hydroxymethyl group to a carboxylic acid, yielding paspalic acid.[3]

-

Paspalic Acid to D-Lysergic Acid : Paspalic acid then spontaneously isomerizes to the more stable D-lysergic acid.[9]

Disruption of the cloA gene in C. purpurea results in the accumulation of agroclavine and elymoclavine, confirming its essential role in the synthesis of lysergic acid derivatives.[10]

Quantitative Data Presentation

The production yield of agroclavine and its derivatives is highly dependent on the fungal strain, fermentation conditions, and genetic modifications. The following tables summarize key quantitative data from various studies.

Table 1: Agroclavine Production in Various Fungal Systems

| Producing Organism/System | Strain | Fermentation Conditions | Agroclavine Titer | Reference(s) |

| Claviceps sp. | Mutant c106 | Submerged fermentation, T25 medium | 1.5 - 2.0 g/L | [11] |

| Claviceps purpurea | 129F | Submerged fermentation | 240 mg/L | [1] |

| Claviceps purpurea var. agropyri | N/A | Solid-state on white rice (150g) | 2220.5 ± 564.1 µg (total clavines)¹ | [4][12] |

| Claviceps fusiformis | 139/2/1G | Submerged fermentation | 83.3 mg/L (crystalline) | [1] |

| Claviceps sp. | Mutant c106 | Compared to parent strain | 40-fold higher synthesis | [13] |

¹ Agroclavine reported as the major component of total clavine alkaloids.

Table 2: Bioconversion of Agroclavine to Lysergic Acid Derivatives

| System | Enzyme(s) | Substrate | Product | Yield / Titer | Reference(s) |

| Engineered Saccharomyces cerevisiae | Cpur CloA | Agroclavine | Lysergic Acid | 109.3 ± 7.8 µg/L/OD₆₀₀ | [14] |

| Engineered S. cerevisiae (Optimized¹) | Cpur CloA | Agroclavine | Lysergic Acid | 327.3 ± 33.5 µg/L/OD₆₀₀ | [14] |

| Engineered S. cerevisiae | Chimeric AT5 9Hypo CloA | Agroclavine | Lysergic Acid | 2.62 ± 0.235 µM/OD₆₀₀ | [14] |

¹ Optimized with the addition of FeCl₃ and 5-ALA to the induction mix.

Experimental Protocols

This section outlines the general methodologies for key experiments in the study of agroclavine biosynthesis.

A common method for producing agroclavine involves submerged fermentation of high-yielding Claviceps strains.

-

Producer Strain : Claviceps sp. mutant strain c106.[11]

-

Inoculum Preparation : Mycelium is grown on a seed medium (e.g., TG medium or TS medium) for 5-12 days on a rotary shaker (200-240 rpm) at 24°C.[1][15]

-

Production Medium : The T25 medium is widely cited for high agroclavine yields. Its composition is (g/L): Sucrose (300.0), Citric Acid (15.0), KH₂PO₄ (0.5), MgSO₄·7H₂O (0.25), Yeast Extract (0.1), KCl (0.12), ZnSO₄·7H₂O (0.006), and FeSO₄·7H₂O (0.007). The pH is adjusted to 5.2 with 25% NH₄OH.[1][12]

-

Fermentation : The inoculum (e.g., 10% v/v) is transferred to the T25 production medium and cultivated for 15-16 days at 24°C with shaking (200-240 rpm).[11]

-

Extraction : After fermentation, the mycelium is filtered. The culture liquid filtrate is made alkaline and extracted with an organic solvent, typically chloroform.[1]

High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of agroclavine and other ergot alkaloids.

-

Sample Preparation : The chloroform extract from the fermentation broth is evaporated to dryness and reconstituted in a suitable solvent, often the mobile phase.[12]

-

Chromatography System : A reversed-phase HPLC system is typically used.

-

Column : C18 columns are commonly employed.[13]

-

Mobile Phase : Gradient elution is often used. Common mobile phases are mixtures of acetonitrile and water, often with additives like formic acid or aqueous ammonium formate to improve peak shape and separation.[2][13]

-

Detection : Fluorescence detection provides high sensitivity and selectivity for ergot alkaloids. UV detection (e.g., at 230 nm or 280 nm) is also used. Mass spectrometry (LC-MS) offers definitive identification.[2]

Gene knockout experiments are crucial for elucidating gene function. The disruption of cloA in C. purpurea is a key example.

-

Strategy : A disruption cassette, typically containing a selectable marker like the hygromycin resistance gene (hph), is constructed. This cassette is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (cloA).

-

Transformation : Protoplasts are generated from young fungal mycelia using lytic enzymes. The disruption cassette is introduced into the protoplasts, often facilitated by methods like CRISPR/Cas9 to increase efficiency.[15]

-

Selection : Transformants are selected on a medium containing the appropriate selective agent (e.g., hygromycin).

-

Verification : Successful homologous recombination and gene replacement are confirmed by PCR and Southern blot analysis, followed by HPLC analysis of the mutant's metabolic profile to confirm the absence of downstream products and accumulation of precursors like agroclavine.[15][16]

Conclusion

Agroclavine is unequivocally a cornerstone intermediate in the biosynthesis of lysergic acid-derived ergot alkaloids. Understanding the enzymatic control of its formation from chanoclavine-I-aldehyde (via EasA and EasG) and its conversion to elymoclavine and subsequently lysergic acid (via CloA) is paramount for metabolic engineering and drug development. The quantitative data highlight the potential for high-titer production through strain optimization and process control. The outlined experimental protocols provide a foundational framework for further research, enabling the manipulation of the ergot alkaloid pathway to enhance the production of valuable pharmaceuticals or to create novel, potent derivatives.

References

- 1. RU2260052C2 - Method for agroclavine production - Google Patents [patents.google.com]

- 2. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 5. A combined strategy for the overproduction of complex ergot alkaloid agroclavine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into ergot alkaloid biosynthesis in Claviceps purpurea: An agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of chanoclavine-I aldehyde to agroclavine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. In vitro conversion of chanoclavine-I aldehyde to the stereoisomers festuclavine and pyroclavine controlled by the second reduction step - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. DSpace [scholarbank.nus.edu.sg]

- 9. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

- 13. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 14. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient genome editing in Claviceps purpurea using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Occurrence of Agroclavine in Claviceps purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of agroclavine, a key clavine-type ergot alkaloid, in the fungus Claviceps purpurea. Agroclavine serves as a significant intermediate in the biosynthesis of more complex and pharmacologically important ergot alkaloids. Understanding its formation, accumulation, and the factors influencing its production is critical for biotechnological applications and drug development. This document outlines the biosynthetic pathway of agroclavine, details experimental protocols for its extraction and quantification, and presents quantitative data on its production in various C. purpurea strains and culture conditions.

Agroclavine Biosynthesis in Claviceps purpurea

Agroclavine is a tetracyclic ergoline alkaloid synthesized by Claviceps purpurea and other related fungi. It is a crucial intermediate in the intricate ergot alkaloid biosynthetic pathway. The synthesis begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT). A series of enzymatic reactions, including methylation, oxidation, and cyclization, then lead to the formation of the first clavine alkaloid, chanoclavine-I. Further enzymatic steps convert chanoclavine-I to chanoclavine-I aldehyde, which is then transformed into agroclavine. Agroclavine can subsequently be hydroxylated to elymoclavine, a precursor for lysergic acid and its derivatives. The core biosynthetic genes responsible for this pathway are typically found clustered together in the fungal genome.

Quantitative Occurrence of Agroclavine

The production of agroclavine varies significantly among different strains of Claviceps and is heavily influenced by culture conditions. While wild-type C. purpurea often produces a complex mixture of ergot alkaloids where agroclavine is a minor component, certain mutant strains have been developed to accumulate agroclavine as the major product. The following tables summarize quantitative data on agroclavine production from various studies.

Table 1: Agroclavine Production in Different Claviceps Strains

| Strain | Parent Strain | Key Characteristics | Agroclavine Yield | Reference |

| Claviceps sp. c106 | Claviceps sp. VKM F-2609 | Mutant strain | 1.5 - 2.0 g/L | [1] |

| Claviceps sp. VKM F-2609 | Wild Type | Produces primarily elymoclavine and agroclavine | 40-50 fold lower than c106 | |

| Claviceps purpurea var. agropyri | Wild Type | Produces pyroclavine, festuclavine, and agroclavine | Total clavines: 2220.5 ± 564.1 µg per 150g white rice | [2] |

Table 2: Influence of Culture Conditions on Agroclavine Production by Claviceps sp. c106

| Culture Medium | Key Components | Cultivation Time | Agroclavine as % of Total Alkaloids | Reference |

| T25 | Sucrose, citric acid, yeast extract | 15-16 days | 90-95% | [1] |

| T25 with Tryptophan (1-20 mM) | Sucrose, citric acid, yeast extract, tryptophan | Not specified | Increased yield compared to without tryptophan | [3] |

Experimental Protocols

This section provides a general framework for the experimental analysis of agroclavine from Claviceps purpurea cultures.

Fungal Cultivation

Axenic cultures of C. purpurea are required for controlled production of agroclavine.

-

Media: A commonly used medium is the T25 medium, containing sucrose, citric acid, and yeast extract. Another option is a modified Stoll et al. medium with mannitol and ammonium succinate as primary carbon and nitrogen sources, respectively. For solid-state fermentation, autoclaved white rice has been shown to be an effective substrate for some strains.[2][4]

-

Inoculation and Incubation: Cultures are typically inoculated with a mycelial suspension and incubated at 24-28°C for 14-21 days in either stationary or submerged culture.[2][4] Stationary cultures have been reported to yield higher concentrations of clavine alkaloids in some instances.[4]

Extraction of Agroclavine

-

From Liquid Culture: The culture filtrate can be made alkaline (pH 8-9) with ammonium hydroxide and then extracted with an organic solvent such as chloroform or ethyl acetate.[2][3] The organic phases are then combined and evaporated to dryness under vacuum.

-

From Mycelium/Solid Culture: The fungal biomass or solid substrate is homogenized and extracted with a suitable solvent system, such as chloroform:methanol or ethyl acetate. The extract is then filtered and concentrated.

Purification

-

Chromatography: The crude extract can be subjected to further purification using chromatographic techniques. Flash chromatography on a silica gel or alumina column is a common first step. Elution with a gradient of solvents, for example, a mixture of dichloromethane and methanol, can separate agroclavine from other alkaloids and impurities.[5]

-

Preparative HPLC: For obtaining highly pure agroclavine, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is effective.[5]

Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for the quantification of agroclavine.[6]

-

Column: A reverse-phase C18 column, such as a LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size), is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate) is typical. For instance, a mobile phase of methanol-water-25% ammonia solution (75:25:0.036, v/v/v) has been reported.[3]

-

Detection: Detection is usually performed using a UV detector at a wavelength of 224 nm or a fluorescence detector.

-

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides both quantification and structural confirmation. Electrospray ionization (ESI) is a common ionization technique for ergot alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of purified agroclavine. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Conclusion

Agroclavine, while often an intermediate, is a naturally occurring ergot alkaloid in Claviceps purpurea with significant potential for biotechnological exploitation. Through strain selection, mutagenesis, and optimization of culture conditions, it is possible to achieve high-yield production of this clavine alkaloid. The methodologies outlined in this guide provide a framework for researchers and professionals in drug development to cultivate C. purpurea, isolate agroclavine, and perform accurate quantification and characterization, thereby facilitating further research and application of this valuable compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 3. Efficient genome editing in Claviceps purpurea using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]